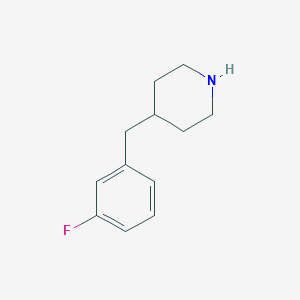
4-(3-Fluorobenzyl)piperidine
Cat. No. B177220
Key on ui cas rn:
202126-85-0
M. Wt: 193.26 g/mol
InChI Key: ZXAPMANOWGBURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09290472B2
Procedure details


A mixture of benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate (Intermediate 181, 1.05 g), 20% palladium hydroxide on carbon (0.227 g), IMS (30 mL) and acetic acid (10 mL) was degassed by nitrogen/vacuum purging. The mixture was placed under an atmosphere of hydrogen with rapid stirring. After 2 hours the mixture was filtered and the filtrate was diluted with water (40 mL) and neutralized with Na2CO3. The solution was saturated with sodium chloride, extracted with ethyl acetate dried (MgSO4) and filtered. The filtrate was concentrated in vacuo and the residue was dissolved in a mixture of methanol and water (20 mL, 1:1) and passed down a SCX-2 column. The product was eluted with 2M ammonia to give 4-(3-fluorobenzyl)piperidine (0.532 g)
Name
benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate
Quantity
1.05 g
Type
reactant
Reaction Step One

Name
Intermediate 181
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
IMS
Quantity
30 mL
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[CH:5]=[C:6]1[CH2:11][CH2:10][N:9](C(OCC2C=CC=CC=2)=O)[CH2:8][CH2:7]1>[OH-].[OH-].[Pd+2].C(O)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[CH2:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C2CCN(CC2)C(=O)OCC2=CC=CC=C2)C=CC1
|
|
Name
|
Intermediate 181
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C2CCN(CC2)C(=O)OCC2=CC=CC=C2)C=CC1
|
[Compound]
|
Name
|
IMS
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.227 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was degassed by nitrogen/vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purging
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 2 hours the mixture was filtered
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was diluted with water (40 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in a mixture of methanol and water (20 mL, 1:1)
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was eluted with 2M ammonia
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(CC2CCNCC2)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.532 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
